molecular formula C9H10BrNO B1400165 3-bromo-N,2-dimethylbenzamide CAS No. 1310405-49-2

3-bromo-N,2-dimethylbenzamide

Cat. No. B1400165
M. Wt: 228.09 g/mol
InChI Key: PEQJGPLAMMRABH-UHFFFAOYSA-N
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Description

3-bromo-N,2-dimethylbenzamide is a chemical compound with the molecular formula C9H10BrNO . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3-bromo-N,2-dimethylbenzamide consists of a benzamide core with a bromine atom at the 3-position and two methyl groups attached to the nitrogen atom .


Physical And Chemical Properties Analysis

3-bromo-N,2-dimethylbenzamide is a solid substance . It has a predicted boiling point of 322.3±25.0 °C and a predicted density of 1.417±0.06 g/cm3 .

Scientific Research Applications

Imaging Agent Synthesis

One significant application of 3-bromo-N,2-dimethylbenzamide derivatives is in the synthesis of imaging agents. For example, Shiue, Fang, and Shiue (2003) synthesized N,N-dimethyl-2-(2-nitro-4-bromophenylthio)benzamide as a precursor for creating a serotonin transporter imaging agent, demonstrating potential in neuroimaging and diagnosing neurological disorders (Shiue, Fang, & Shiue, 2003).

Chemical Synthesis and Kinetics

Chen Hong-bo (2010) focused on the Hofmann degradation reaction to synthesize 3,5-dimethylbenzamide, highlighting the role of 3-bromo-N,2-dimethylbenzamide derivatives in chemical synthesis and kinetics studies (Chen Hong-bo, 2010).

Nanoparticle Formation and Fluorescence

In the field of nanotechnology, Fischer, Baier, and Mecking (2013) utilized compounds including bromo derivatives to create fluorescent nanoparticles. This research could be instrumental in developing new materials with specific optical properties (Fischer, Baier, & Mecking, 2013).

Agricultural Chemistry

Polymer Science

In polymer science, Qifeng Wang, Ryo Takita, Yuuta Kikuzaki, and F. Ozawa (2010) explored the use of bromo derivatives in the dehydrohalogenative polycondensation process, expanding the understanding of polymer formation mechanisms (Wang, Takita, Kikuzaki, & Ozawa, 2010).

Cancer Imaging

The compound has been used in cancer imaging studies. For example, Rowland et al. (2006) synthesized high-affinity 76Br-labeled σ2-receptor ligands using a related compound, aiding in the identification of breast tumors in vivo (Rowland et al., 2006).

Spectroscopic and Computational Studies

Ramesh et al. (2020) conducted spectroscopic and DFT studies on bromo-based chalcone derivatives, providing insights into the chemical properties and molecular interactions of such compounds (Ramesh et al., 2020).

Safety And Hazards

The safety data sheet for 3-bromo-N,2-dimethylbenzamide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3-bromo-N,2-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-7(9(12)11-2)4-3-5-8(6)10/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQJGPLAMMRABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N,2-dimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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